molecular formula C11H12F2O3 B7902518 Ethyl 3-(2,6-difluoro-phenoxy)propanoate

Ethyl 3-(2,6-difluoro-phenoxy)propanoate

Cat. No.: B7902518
M. Wt: 230.21 g/mol
InChI Key: RYCMQJURIMNUIT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of phenoxypropanoate, characterized by the presence of two fluorine atoms on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-difluoro-phenoxy)propanoate typically involves the reaction of 2,6-difluorophenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-difluoro-phenoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 3-(2,6-difluoro-phenoxy)propanoic acid and ethanol.

    Oxidation: Various oxidized phenolic derivatives.

Scientific Research Applications

Ethyl 3-(2,6-difluoro-phenoxy)propanoate is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(2,6-difluoro-phenoxy)propanoate can be compared with other phenoxypropanoate derivatives, such as:

  • Ethyl 3-(4-chloro-phenoxy)propanoate
  • Ethyl 3-(2,4-dichloro-phenoxy)propanoate
  • Ethyl 3-(2,6-dichloro-phenoxy)propanoate

Uniqueness

The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its chlorinated counterparts

Properties

IUPAC Name

ethyl 3-(2,6-difluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMQJURIMNUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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